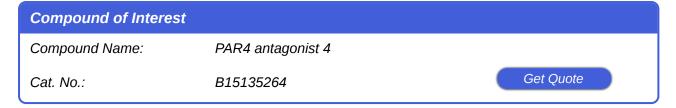


Pharmacokinetic and pharmacodynamic comparison of BMS-986120 and BMS-986141

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A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of BMS-986120 and BMS-986141, Novel PAR4 Antagonists

Introduction

BMS-986120 and BMS-986141 are orally bioavailable, small-molecule antagonists of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Developed by Bristol Myers Squibb, these compounds were investigated as novel antiplatelet agents with the potential for a better safety profile, particularly a lower bleeding risk, compared to existing antithrombotic therapies.[3][4] Both molecules function by selectively and reversibly inhibiting PAR4, thereby modulating platelet aggregation and thrombus formation.[5] This guide provides a detailed comparison of their pharmacokinetic and pharmacodynamic properties based on preclinical and Phase I clinical trial data. Although clinical development for both compounds has been discontinued, the data generated remains valuable for researchers in the field of thrombosis and hemostasis.

Chemical Properties



Feature	BMS-986120	BMS-986141
Chemical Formula	C23H23N5O5S2	C27H23N5O5S2
Molecular Weight	513.6 g/mol	561.6 g/mol
Class	Imidazothiadiazole derivative	Imidazothiadiazole derivative
Mechanism of Action	Oral, reversible, selective PAR4 antagonist	Oral, reversible, selective PAR4 antagonist

Pharmacokinetic Comparison

Both BMS-986120 and BMS-986141 exhibit dose-proportional pharmacokinetics in healthy human subjects. They are rapidly absorbed with distinct elimination half-lives.

Table 1: Pharmacokinetic Parameters in Healthy Adults (Single Ascending Dose Studies)



Parameter	BMS-986120	BMS-986141
Dose Range	0.5 - 180 mg	0.5 - 150 mg
Tmax (Median)	1 - 3 hours	1.8 - 2.8 hours
Cmax (3.0 mg)	27.3 ng/mL	N/A
Cmax (180 mg)	1536 ng/mL	N/A
Cmax (2.5 mg)	N/A	17.6 ng/mL
Cmax (150 mg)	N/A	958 ng/mL
AUC ₀ -inf (3.0 mg)	164 h <i>ng/mL</i>	N/A
AUC ₀ -inf (180 mg)	15,603 hng/mL	N/A
AUC ₀ -inf (2.5 mg)	N/A	183 h <i>ng/mL</i>
AUC ₀ -inf (150 mg)	N/A	9207 hng/mL
Half-life (t½)	44.7 - 84.1 hours	33.7 - 44.7 hours
Accumulation Index	~2-fold increase in AUC at steady state	1.3- to 2-fold increase in AUC at steady state

Pharmacodynamic Comparison

The primary pharmacodynamic effect of both compounds is the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation. Both have demonstrated potent and selective inhibition of PAR4, with no significant impact on PAR1-mediated platelet activation.

Table 2: Pharmacodynamic Effects on Platelet Aggregation



Feature	BMS-986120	BMS-986141
IC₅₀ (PAR4-induced Ca²+ mobilization)	0.56 nM	N/A
IC ₅₀ (PAR4-AP induced platelet aggregation, human blood)	9.5 nM	1.8 nM
IC ₅₀ (PAR4-AP induced platelet aggregation, monkey blood)	2.1 nM	1.3 nM
SAD Study (≥80% inhibition of PAR4-AP induced aggregation)	≥75 mg dose sustained for ≥24 hours	≥75 mg dose sustained for ≥24 hours
MAD Study (Complete inhibition of PAR4-AP induced aggregation)	≥10 mg daily for ~7 days	≥10 mg daily
Effect on PAR1-AP induced aggregation	No effect observed	No effect observed

Preclinical Efficacy and Safety in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys provided a direct comparison of the antithrombotic efficacy and bleeding risk of BMS-986120 and BMS-986141.

Table 3: Preclinical Comparison in a Monkey Model of Arterial Thrombosis

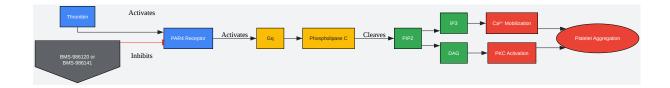
Parameter	BMS-986120	BMS-986141
Dose for ~80% Thrombosis Reduction	1 mg/kg (82% reduction)	0.5 mg/kg (88% reduction)
Effect on Bleeding Time	Minimal impact on hemostasis	1.2-fold increase in mesenteric artery bleeding time at 0.5 mg/kg



These preclinical data suggest that both compounds have a favorable therapeutic window, with robust antithrombotic activity at doses that cause minimal prolongation of bleeding time.

Signaling Pathway and Experimental Workflow

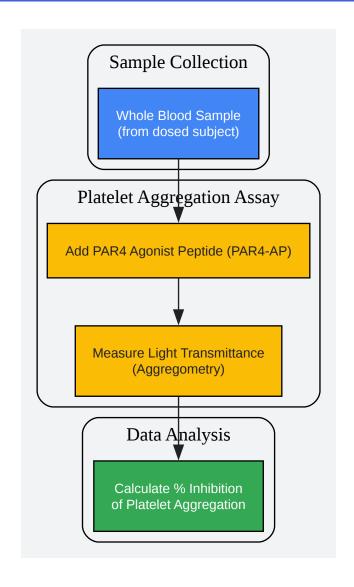
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the pharmacodynamics of these PAR4 antagonists.



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Caption: PAR4 signaling pathway in platelets and the inhibitory action of BMS compounds.





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Caption: Experimental workflow for assessing pharmacodynamic effects on platelet aggregation.

Experimental Protocols Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in Phase I, randomized, double-blind, placebocontrolled, single- and multiple-ascending-dose studies in healthy human participants.

 Sample Collection: Blood samples were collected at predefined time points before and after oral administration of the study drug.



- Bioanalysis: Plasma concentrations of BMS-986120 and BMS-986141 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Pharmacodynamic Analysis (Platelet Aggregation)

The pharmacodynamic effects were assessed by measuring the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation ex vivo.

- Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood samples collected from study participants.
- Assay Principle: The assay is based on light transmission aggregometry. An increase in light transmission through the PRP sample corresponds to an increase in platelet aggregation.
- Procedure:
 - PRP is placed in an aggregometer.
 - A PAR4 agonist peptide (e.g., 12.5 μM PAR4-AP) is added to induce platelet aggregation.
 - The change in light transmittance is recorded over time.
 - The extent of aggregation is compared to a pre-dose baseline to calculate the percentage of inhibition.
- Selectivity Assessment: To assess selectivity, other platelet agonists such as PAR1-AP, ADP, and collagen were used in separate experiments to confirm that the inhibitory effect was specific to the PAR4 pathway.

Conclusion

BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists with predictable, dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics. Both compounds demonstrated robust inhibition of platelet aggregation in clinical studies and significant antithrombotic efficacy with a favorable bleeding profile in preclinical models. While



BMS-986120 has a longer half-life, both compounds showed sustained pharmacodynamic effects. The data from these investigations provide a strong rationale for the continued exploration of PAR4 antagonism as a promising antiplatelet strategy.

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References

- 1. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
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